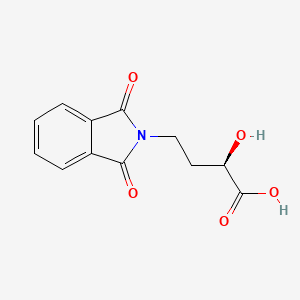

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

Description

Properties

Molecular Formula |

C12H11NO5 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |

InChI |

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1 |

InChI Key |

YWDXODQRCDEZLN-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The phthalimide group can be reduced to form a primary amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .

Scientific Research Applications

Synthesis of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

The synthesis typically involves the reaction of phthalic anhydride with an appropriate amino acid under controlled conditions. The process leads to the formation of the isoindoline structure, which is crucial for its biological activity. The following table summarizes the critical parameters for synthesizing this compound:

| Parameter | Details |

|---|---|

| Starting Materials | Phthalic anhydride, amino acids |

| Reaction Conditions | Temperature: 423 K; Solvent: Ethanol |

| Yield | Varies based on conditions |

| Purification Method | Crystallization from ethanol-water |

Biological Activities

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Its structural characteristics suggest potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling processes.

Case Study: Inhibition of Protein Tyrosine Phosphatases

Research has shown that compounds similar to this compound can selectively inhibit PTPs. For instance, a study demonstrated that derivatives of this compound exhibited effective inhibition against specific PTP family members, suggesting its utility in developing therapeutic agents for diseases where PTPs are implicated, such as cancer and diabetes .

Potential Applications

The versatility of this compound opens avenues for various applications:

- Medicinal Chemistry : Its potential as a therapeutic agent targeting inflammatory pathways.

- Biochemical Research : As a tool compound for studying enzyme interactions and signaling pathways.

- Pharmaceutical Development : In the formulation of drugs aimed at treating metabolic disorders.

Biological Activity

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a chiral compound notable for its unique structural features, including a dioxoisoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₂H₁₁N₁O₅

- Molecular Weight : 249.22 g/mol

- CAS Number : 48172-10-7

The synthesis of this compound typically involves the reaction of phthalic anhydride with amino acids, which leads to the formation of the isoindoline structure followed by further functionalization to introduce the hydroxybutanoic acid group.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors related to inflammatory pathways. Preliminary studies suggest its potential as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in several pathological conditions including fibrosis and cancer .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Autotaxin Inhibition :

A study highlighted the modification of known autotaxin inhibitors leading to compounds that effectively reduced plasma LPA levels in vivo. This suggests that this compound could similarly function as a therapeutic agent in conditions like pulmonary fibrosis . -

Molecular Docking Studies :

Computational studies using molecular docking techniques have shown that this compound can bind effectively to enzyme active sites involved in inflammatory responses. These findings warrant further kinetic assays to validate these interactions experimentally. -

Comparative Analysis with Analogues :

The compound has been compared with structurally similar compounds to assess its unique properties. For instance, while (S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid shares a similar structure, it displays different biological activities due to its opposite chirality .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas include:

- In vivo Studies : To confirm efficacy and safety profiles in animal models.

- Clinical Trials : To evaluate therapeutic potential in human populations.

- Mechanistic Studies : To explore detailed pathways affected by this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxoisoindolinyl-Containing Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The methylsulfanyl group in (2R)-4-(methylsulfanyl)butanoic acid increases lipophilicity (logP ~1.8 vs. 0.9 for the hydroxybutanoic acid), enhancing membrane permeability . The ethyl ester in Ethyl 4-(2-dioxoisoindolinylethoxy)butanoate reduces polarity, making it more suitable for hydrophobic drug formulations .

Stereochemical Differences: The R- and S-enantiomers of 2-hydroxybutanoic acid derivatives exhibit divergent biological activities. For example, the S-isomer is a precursor in amikacin synthesis, while the R-isomer is used in isocoumarin derivatives .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Data and Hydrogen-Bonding Motifs

¹ Dihedral angle between the dioxoisoindolinyl plane and the carboxylate/methyl group.

Key Findings:

- The planar 1,3-dioxoisoindolinyl group forms consistent intramolecular C–H⋯O bonds (S(5) motifs) across analogues, stabilizing the molecular conformation .

- Intermolecular O–H⋯O bonds in the R-hydroxybutanoic acid create extended chains (R₂²(9) motifs), whereas the methyl-substituted analogue lacks these interactions, resulting in less dense crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.